
4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one
Beschreibung
Structural Classification Within Heterocyclic Chemistry
The structural classification of this compound places this compound within the broader category of hybrid heterocyclic systems, specifically those containing both nitrogen-containing six-membered rings and nitrogen-oxygen five-membered rings. According to established heterocyclic nomenclature principles, the compound belongs to the dihydropyridin-2-one family, which represents a partially saturated derivative of the pyridine ring system with a ketone functionality at the 2-position. The presence of methyl substituents at positions 4 and 6 of the pyridinone ring classifies this structure as a substituted dihydropyridinone, while the oxadiazole substituent at position 3 creates a complex polycyclic architecture that challenges traditional classification schemes.
The 1,2,4-oxadiazole moiety attached to the pyridinone core represents one of the four possible regioisomers of oxadiazole rings, distinguished by the specific arrangement of nitrogen and oxygen atoms within the five-membered heterocycle. This particular isomer has gained considerable attention in medicinal chemistry due to its unique electronic properties and ability to serve as a bioisosteric replacement for ester and amide functionalities. The phenyl group attached to the oxadiazole ring at position 3 further enhances the structural complexity and provides additional opportunities for aromatic interactions with biological targets. The overall molecular architecture can be described as a tricyclic system when considering the phenyl ring, though the three rings are not fused but rather connected through single bonds, allowing for conformational flexibility that may be crucial for biological activity.
Structural Component | Classification | Position | Substituents |
---|---|---|---|
Dihydropyridin-2-one | Six-membered nitrogen heterocycle | Core structure | 4,6-dimethyl |
1,2,4-Oxadiazole | Five-membered nitrogen-oxygen heterocycle | Position 3 of pyridinone | 3-phenyl |
Phenyl ring | Aromatic carbocycle | Attached to oxadiazole | Unsubstituted |
Historical Context of 1,2,4-Oxadiazole-Containing Compounds in Medicinal Chemistry
The historical development of 1,2,4-oxadiazole-containing compounds in medicinal chemistry traces back to the pioneering work of Tiemann and Krüger in 1884, who first synthesized this heterocyclic system, initially naming it furo[ab1]diazole. For nearly eight decades following its discovery, the 1,2,4-oxadiazole ring remained largely unexplored from a biological perspective, with scientific interest primarily focused on its photochemical rearrangement properties rather than potential therapeutic applications. The transformation of this heterocycle from a chemical curiosity to a valuable medicinal chemistry scaffold began in the early 1940s when systematic biological activity studies were first undertaken, leading to the discovery of its diverse pharmacological properties.
The first commercial breakthrough for 1,2,4-oxadiazole-containing compounds came in the 1960s with the introduction of Oxolamine, a cough suppressant that represented the first-in-class drug containing this heterocyclic motif. This milestone marked the beginning of sustained interest in 1,2,4-oxadiazoles as medicinal chemistry scaffolds, leading to extensive research programs aimed at exploring their therapeutic potential. The subsequent four decades witnessed remarkable growth in the field, with researchers discovering that 1,2,4-oxadiazole derivatives exhibit an unusually wide spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, and analgesic properties. The heterocycle's ability to serve as a bioisosteric replacement for metabolically labile ester and amide groups has made it particularly valuable in drug design, offering improved stability while maintaining essential binding interactions with biological targets.
Recent decades have seen exponential growth in 1,2,4-oxadiazole research, with the scientific literature showing a doubling of interest in the last fifteen years alone. This renewed enthusiasm stems from advances in synthetic methodology that have made complex oxadiazole-containing structures more accessible, combined with a deeper understanding of structure-activity relationships that guide rational drug design. Modern applications of 1,2,4-oxadiazoles extend beyond traditional small-molecule therapeutics to include roles as inhibitors of specific enzyme systems such as cyclooxygenases, histone deacetylases, and carbonic anhydrases, reflecting the maturation of the field from empirical discovery to targeted therapeutic development.
Significance of Pyridinone-Oxadiazole Hybrid Architectures
The significance of pyridinone-oxadiazole hybrid architectures in contemporary medicinal chemistry reflects a sophisticated understanding of how complementary heterocyclic systems can be combined to achieve enhanced biological activity and improved drug-like properties. Pyridinones have established themselves as privileged scaffolds in medicinal chemistry due to their ability to function as both hydrogen bond donors and acceptors, properties that are essential for many protein-ligand interactions. The strategic incorporation of 1,2,4-oxadiazole motifs into pyridinone-based structures represents an evolution toward more complex molecular architectures designed to exploit the unique properties of both ring systems simultaneously. This hybrid approach allows medicinal chemists to address multiple pharmacological objectives within a single molecular framework, potentially leading to compounds with superior efficacy, selectivity, or pharmacokinetic profiles compared to simpler structures.
The double pharmacophore approach exemplified by pyridinone-oxadiazole hybrids has gained particular prominence in the development of cyclooxygenase inhibitors, where researchers have demonstrated that combining these heterocyclic motifs can yield compounds with enhanced selectivity for cyclooxygenase-2 over cyclooxygenase-1. This selectivity is crucial for developing anti-inflammatory agents with reduced gastrointestinal toxicity, addressing a major limitation of traditional non-steroidal anti-inflammatory drugs. The ability of pyridinone-oxadiazole hybrids to simultaneously target multiple aspects of inflammatory pathways, including direct enzyme inhibition and antioxidant activity, illustrates the potential advantages of such complex molecular architectures in addressing multifactorial diseases.
Recent computational studies and molecular docking investigations have provided mechanistic insights into how pyridinone-oxadiazole hybrids achieve their biological effects, revealing that these compounds can adopt conformations that allow optimal positioning within enzyme active sites. The flexibility conferred by the linker regions between the heterocyclic components enables these molecules to adapt to different binding environments, potentially explaining their broad spectrum of biological activities. Furthermore, the presence of multiple hydrogen bonding sites and aromatic systems within these hybrid structures facilitates diverse intermolecular interactions that can enhance binding affinity and selectivity for specific biological targets.
Hybrid Architecture Component | Contribution to Activity | Mechanism |
---|---|---|
Pyridinone ring | Hydrogen bonding capability | Donor/acceptor interactions with target proteins |
1,2,4-Oxadiazole ring | Bioisosteric properties | Metabolic stability and electronic effects |
Phenyl linker | Aromatic interactions | π-π stacking and hydrophobic binding |
Methyl substituents | Lipophilicity modulation | Membrane permeability and selectivity |
The implications of pyridinone-oxadiazole hybrid architectures extend beyond their immediate therapeutic applications to influence broader strategies in drug discovery and development. These structures serve as proof-of-concept for the feasibility of combining distinct pharmacophores within coherent molecular frameworks, encouraging the exploration of other heterocyclic combinations that might yield novel therapeutic agents. The success of such hybrid approaches has inspired the development of new synthetic methodologies specifically designed to create complex heterocyclic systems efficiently, advancing both medicinal chemistry and synthetic organic chemistry. As our understanding of structure-activity relationships in these systems continues to evolve, pyridinone-oxadiazole hybrids are likely to serve as templates for the design of even more sophisticated molecular architectures targeting previously intractable therapeutic challenges.
Eigenschaften
IUPAC Name |
4,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-8-10(2)16-14(19)12(9)15-17-13(18-20-15)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAWXWIVSGYAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C2=NC(=NO2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one (CAS: 1223888-72-9) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound with a focus on its potential therapeutic applications, particularly in cancer treatment.
The molecular formula of this compound is C15H13N3O2, with a molecular weight of 267.28 g/mol. The compound features a pyridine ring and an oxadiazole moiety, which are known for their biological significance.
Property | Value |
---|---|
Molecular Formula | C15H13N3O2 |
Molecular Weight | 267.28 g/mol |
CAS Number | 1223888-72-9 |
Purity | >95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets involved in cancer proliferation and survival. The compound exhibits cytotoxic effects against several cancer cell lines through multiple mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival.
- Targeting Kinases : It also affects receptor tyrosine kinases and other signaling pathways that are often dysregulated in cancer.
- Induction of Apoptosis : The compound can induce apoptosis in malignant cells by activating intrinsic apoptotic pathways.
Biological Activity Studies
Recent studies have highlighted the potential of this compound as an anticancer agent. Below are summarized findings from various studies:
Table 1: Summary of Biological Activity Studies
Case Studies
A notable case study involved the evaluation of the compound's efficacy in a xenograft model of breast cancer. The administration of this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers and decreased proliferation indices within treated tumors.
Wissenschaftliche Forschungsanwendungen
The compound exhibits a range of biological activities that make it a candidate for further research and development in medicinal applications:
-
Anticancer Properties :
- Mechanisms of Action : The compound has demonstrated cytotoxic effects against various cancer cell lines. It inhibits key enzymes involved in cancer proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . Additionally, it targets receptor tyrosine kinases and other signaling pathways critical for cancer cell survival .
- Induction of Apoptosis : It can induce apoptosis in malignant cells by activating intrinsic apoptotic pathways .
-
Neuroprotective Effects :
- Recent studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress is under investigation.
-
Antimicrobial Activity :
- Preliminary research indicates that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents.
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of 4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one on various cancer cell lines, researchers found that the compound significantly inhibited cell growth in breast cancer and leukemia models. The mechanism was attributed to its ability to induce apoptosis and inhibit key metabolic pathways essential for tumor growth .
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of the compound revealed that it could reduce neuronal apoptosis induced by oxidative stress in vitro. The study highlighted its potential application in treating conditions like Alzheimer's disease by modulating inflammatory responses and protecting against neuronal damage .
Vergleich Mit ähnlichen Verbindungen
Butalamine Hydrochloride
- Structure: Butalamine (N,N-dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-ethanediamine hydrochloride) shares the 3-phenyl-1,2,4-oxadiazol-5-yl group but replaces the dihydropyridinone core with an ethylenediamine chain terminated by dibutyl groups .
- Therapeutic Function: Acts as a peripheral vasodilator, suggesting that the oxadiazole-phenyl unit may contribute to vascular activity. The absence of a pyridinone ring in butalamine highlights the structural flexibility of oxadiazole derivatives for diverse pharmacological targets .
Proxazole
- Structure : Proxazole (N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine) contains a 1,2,4-oxadiazole linked to an ethylamine chain. Unlike the target compound, it lacks cyclic ketone systems but retains alkyl and aryl substitutions .
- Application : Used for functional gastrointestinal disorders, indicating that oxadiazole derivatives with flexible side chains may target smooth muscle or neuronal pathways .
4-Oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-pyran-2-carbonitrile (15a)
- Structure: Features a pyranone ring instead of dihydropyridinone, with a cyano group at position 2. The 3-phenyl-oxadiazole substitution is conserved .
- Synthetic Relevance: Demonstrates the versatility of oxadiazole-phenyl units in forming fused heterocyclic systems, though the pyranone core may confer distinct electronic properties compared to pyridinone .
Lipophilicity and Substituent Effects
- This contrasts with butalamine’s polar ethylenediamine chain, which may favor solubility but reduce bioavailability .
- The dihydropyridinone core introduces partial saturation, which could reduce aromatic stacking interactions but improve metabolic stability compared to fully aromatic systems like pyranone derivatives .
Vorbereitungsmethoden
Preparation of Boronate Ester Intermediate
A key intermediate is 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester , which can be synthesized by borylation of a triflate derivative of the pyridine ring.
-
- Catalyst: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone complex
- Base: Potassium acetate
- Solvent: 1,4-dioxane
- Temperature: 80°C
- Time: 12 hours
- Atmosphere: Inert (nitrogen)
Procedure:
The triflate pyridine ester is reacted with bis(pinacolato)diboron in the presence of the Pd catalyst and potassium acetate in 1,4-dioxane under nitrogen atmosphere at 80°C for 12 hours. After completion, the mixture is cooled, diluted with ethyl acetate, concentrated, and purified by column chromatography to yield the boronate ester intermediate with about 42% isolated yield.
Suzuki-Miyaura Cross-Coupling to Introduce the Oxadiazole Moiety
The boronate ester intermediate is then coupled with a halogenated phenyl-oxadiazole derivative under Suzuki conditions.
-
- Catalyst: Tetrakis(triphenylphosphine)palladium(0)
- Base: Sodium carbonate (2.0 M aqueous solution)
- Solvent: Mixture of toluene, ethanol, and water (2:1 ratio of toluene:ethanol)
- Temperature: 80°C
- Time: 4.5 hours
- Atmosphere: Argon (degassed by sonication)
Procedure:
A solution of the boronate ester and the halogenated phenyl-oxadiazole is treated with sodium carbonate aqueous solution, degassed under argon, and heated to 80°C. The Pd catalyst is added, and the mixture is stirred for 4.5 hours. After cooling, the reaction mixture is diluted with ethyl acetate, washed with saturated sodium bicarbonate, dried over magnesium sulfate, and concentrated under reduced pressure. The product is obtained as an off-white solid with a high yield of approximately 93%.
Alternative Synthetic Routes and Related Oxadiazole Preparations
While direct literature on the exact compound is limited, related syntheses of oxadiazole-substituted pyridine derivatives provide useful insights:
The 1,3,4-oxadiazole ring system can be synthesized by refluxing isonicotinic acid hydrazide with triethyl orthoacetate or triethyl orthobenzoate for 24 hours, followed by recrystallization. This method yields substituted pyridine-oxadiazole intermediates that can be further functionalized.
Subsequent partial reductions or functional group interconversions on these intermediates allow for the introduction of the dihydropyridin-2-one core and other substituents.
These methods suggest that the oxadiazole ring can be constructed prior to coupling with the pyridinone scaffold or vice versa, depending on the availability of intermediates and desired substitution patterns.
Summary of Key Reaction Parameters and Yields
Step | Reagents/Catalysts | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |
---|---|---|---|---|---|---|
Borylation of pyridine triflate | Pd(dppf)Cl2·acetone, potassium acetate, bis(pinacolato)diboron | 1,4-Dioxane | 80 | 12 h | 42 | Inert atmosphere, column chromatography |
Suzuki coupling with oxadiazole | Pd(PPh3)4, Na2CO3 aqueous | Toluene:EtOH:H2O (2:1) | 80 | 4.5 h | 93 | Degassed, inert atmosphere |
Oxadiazole ring synthesis | Isonicotinic acid hydrazide, triethyl orthoacetate/orthobenzoate | Reflux solvent | Reflux | 24 h | 82-90 | Recrystallization purification |
Research Findings and Observations
The use of potassium acetate as a base in the borylation step facilitates smooth formation of the boronate ester intermediate, although yields are moderate (~42%). Optimization of catalyst loading and reaction time could improve yield.
The Suzuki-Miyaura cross-coupling with tetrakis(triphenylphosphine)palladium(0) under mixed solvent conditions (toluene, ethanol, water) provides excellent yields (~93%) and good purity of the final product.
The synthesis of the oxadiazole ring via reflux of hydrazides with triethyl orthoesters is a reliable and high-yielding method, providing versatile intermediates for further functionalization.
Purification is generally achieved by column chromatography or recrystallization, ensuring high purity suitable for pharmaceutical or materials research applications.
Q & A
Q. Basic Research Focus
- NMR spectroscopy : 1H/13C NMR resolves substituent positions (e.g., dihydropyridinone C=O at ~165–170 ppm) and confirms oxadiazole ring formation (e.g., C-5 oxadiazole proton absence) .
- Mass spectrometry : HRMS (ESI) validates molecular weight with <5 ppm error, crucial for distinguishing regioisomers .
- X-ray crystallography : SHELX programs refine crystal structures to confirm stereochemistry and hydrogen-bonding networks .
How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the dihydropyridinone and oxadiazole moieties?
Q. Advanced Research Focus
- Substituent variation : Replace the 3-phenyl group on the oxadiazole with electron-withdrawing (e.g., trifluoromethyl) or donating groups (e.g., dimethylamino) to assess effects on receptor binding .
- Bioisosteric replacements : Substitute the oxadiazole with thiadiazole or triazole rings to evaluate metabolic stability .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to prioritize synthetic targets based on predicted binding affinities .
What mechanistic insights explain low yields in oxadiazole ring formation during synthesis?
Advanced Research Focus
Low yields often arise from:
- Competitive side reactions : Hydrolysis of amidoxime intermediates under acidic conditions. Mitigate by using anhydrous solvents and controlled pH .
- Steric hindrance : Bulky substituents (e.g., 4-methylphenyl) impede cyclization. Introduce microwave irradiation to overcome kinetic barriers .
- Incomplete activation : Pre-activate carboxyl groups with EDC/HOBt before amidoxime coupling .
What methodologies are recommended for assessing the genotoxic potential of this compound?
Q. Advanced Research Focus
- Ames test : Evaluate mutagenicity in Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation .
- SOS/umu assay : Quantify DNA damage via β-galactosidase induction in E. coli .
- Comet assay : Detect single-strand breaks in mammalian cell lines (e.g., HepG2) for in vitro genotoxicity profiling .
How can computational modeling guide the design of derivatives with enhanced target selectivity?
Q. Advanced Research Focus
- Molecular dynamics simulations : Analyze ligand-receptor interactions (e.g., S1P1 or kinase targets) over 100-ns trajectories to identify stable binding poses .
- QSAR models : Train regression models using descriptors like logP, polar surface area, and H-bond acceptor counts to predict bioavailability .
- ADMET prediction : Use SwissADME or ADMETlab to filter derivatives with unfavorable pharmacokinetic profiles .
How should conflicting biological activity data be resolved when testing derivatives in different assay systems?
Q. Advanced Research Focus
- Assay standardization : Replicate experiments in orthogonal systems (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Control benchmarking : Compare results against reference compounds (e.g., ST-1353 for fluorescence-based assays) .
- Data normalization : Apply Z-score or % inhibition normalization to account for inter-assay variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.